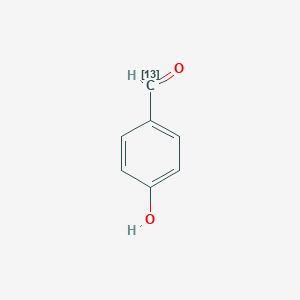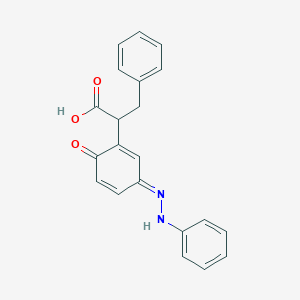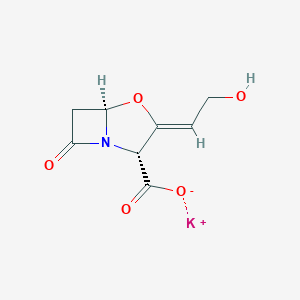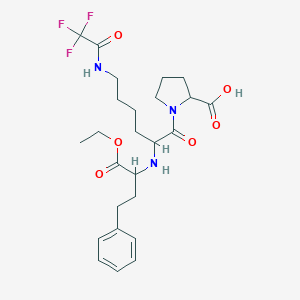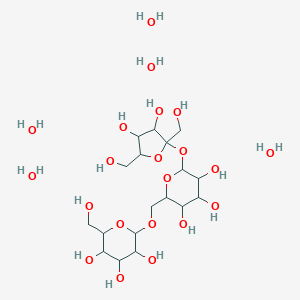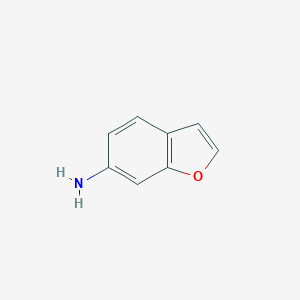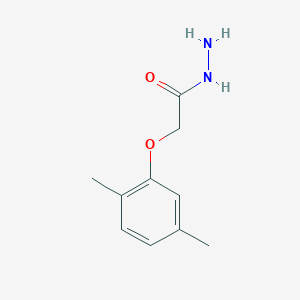
Furfuranol-d2
Übersicht
Beschreibung
Furfuranol-d2, also known as this compound, is a useful research compound. Its molecular formula is C5H6O2 and its molecular weight is 100.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umwandlung von erneuerbaren Energiequellen
Furfuranol-d2: , als Derivat von Furfural, spielt eine bedeutende Rolle bei der Umwandlung von Biomasse in erneuerbare Energiequellen. Seine chemische Struktur ermöglicht die katalytische Umwandlung in Biokraftstoffe und bietet eine nachhaltige Alternative zu fossilen Brennstoffen . Der Prozess umfasst Chemo- und Biokatalyse, wobei This compound als Zwischenprodukt bei der Synthese von Biochemikalien dient, die als Kraftstoffzusätze oder -ersatzstoffe verwendet werden können.
Produktion von hochwertigen Chemikalien
Die Vielseitigkeit der Verbindung erstreckt sich auf die Produktion von hochwertigen Chemikalien für verschiedene Industrien. Durch Oxidations- und Hydrierungsverfahren kann This compound in Chemikalien wie Furfurylamin, Furandicarbonsäure und Furfuralalkohol umgewandelt werden . Diese Chemikalien dienen als wichtige Bestandteile in Pharmazeutika, Kunststoffen und anderen industriellen Materialien.
Synthese von Polymermonomeren
Im Bereich der Polymerwissenschaft wird This compound zur Herstellung von Polymermonomeren verwendet. Das Vorhandensein einer Aldehydgruppe in seiner Struktur macht es zu einem idealen Kandidaten für die Synthese von Polymeren mit spezifischen Eigenschaften, wie z. B. erhöhter Haltbarkeit oder Bioabbaubarkeit .
Verwertung von landwirtschaftlicher Biomasse
This compound: trägt zur Wertschöpfung von landwirtschaftlicher Biomasse bei. Es ist an katalytischen Prozessen beteiligt, die Abfallbiomasse in wertvolle Produkte umwandeln, wodurch Abfall reduziert und die effiziente Nutzung landwirtschaftlicher Ressourcen gefördert wird .
Medizinische Chemie
In der medizinischen Chemie wird This compound zur Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen verwendet. Seine Umwandlung in verschiedene bioaktive Moleküle ist Gegenstand laufender Forschung, mit dem Ziel, neue Medikamente und Behandlungsmöglichkeiten zu entdecken .
Sanierung der Umwelt
Schließlich findet This compound Anwendung in der Sanierung der Umwelt. Seine chemischen Eigenschaften werden in Verfahren eingesetzt, die darauf ausgelegt sind, Schadstoffe aus der Umwelt zu entfernen oder zu neutralisieren, und tragen so zu sauberer Luft und sauberem Wasser bei .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dideuterio(furan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFVYQJUAUNWIW-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480632 | |
| Record name | Furfuranol-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109930-25-8 | |
| Record name | Furfuranol-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
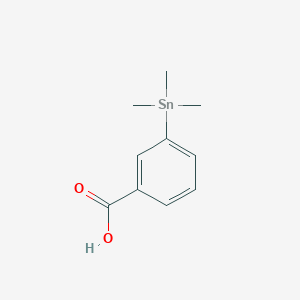
![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)

